molecular formula C9H10N2O3 B13974878 2-Cyclopropoxy-6-nitroaniline

2-Cyclopropoxy-6-nitroaniline

Cat. No.: B13974878
M. Wt: 194.19 g/mol
InChI Key: SGGAYJHMJBDCRS-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-nitroaniline is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . It is a derivative of nitroaniline, characterized by the presence of a cyclopropoxy group at the second position and a nitro group at the sixth position on the aniline ring. This compound is primarily used in research and development, particularly in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nitration of 2-cyclopropoxyaniline using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the sixth position . The reaction conditions must be carefully controlled to prevent over-nitration and to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-Cyclopropoxy-6-nitroaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2-Cyclopropoxy-6-aminoaniline.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

    Oxidation: Oxidized derivatives, though less common.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-nitroaniline is not well-documented. similar compounds exert their effects through interactions with specific molecular targets and pathways. For instance, nitroaniline derivatives are known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the precise molecular targets and pathways involved in the action of this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-6-nitroaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-cyclopropyloxy-6-nitroaniline

InChI

InChI=1S/C9H10N2O3/c10-9-7(11(12)13)2-1-3-8(9)14-6-4-5-6/h1-3,6H,4-5,10H2

InChI Key

SGGAYJHMJBDCRS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2N)[N+](=O)[O-]

Origin of Product

United States

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